Cas no 406213-76-1 (Azido-PEG6-C2-Boc)

Azido-PEG6-C2-Boc 化学的及び物理的性質
名前と識別子
-
- N3-PEG6-tBu
- N3-PEG6-CH2CH2COOtBu
- Azido-PEG6-t-butyl ester
- Azido-PEG6-C2-Boc
- HY-140779
- tert-butyl 3-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
- HRNUWAOLFSWRDG-UHFFFAOYSA-N
- CS-0114757
- AKOS040741269
- Azido-PEG6-Boc
- D84629
- N3-PEG6- CH2CH2COOtBu
- tert-butyl 1-azido-3,6,9,12,15,18-hexaoxahenicosan-21-oate
- SCHEMBL15676120
- AS-78417
- BP-20507
- 406213-76-1
- Azido-PEG6- t-butyl ester
- DA-50902
-
- MDL: MFCD20926385
- インチ: InChI=1S/C19H37N3O8/c1-19(2,3)30-18(23)4-6-24-8-10-26-12-14-28-16-17-29-15-13-27-11-9-25-7-5-21-22-20/h4-17H2,1-3H3
- InChIKey: HRNUWAOLFSWRDG-UHFFFAOYSA-N
- ほほえんだ: CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]
計算された属性
- せいみつぶんしりょう: 435.258
- どういたいしつりょう: 435.258
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 10
- 重原子数: 30
- 回転可能化学結合数: 23
- 複雑さ: 454
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 96A^2
- ぶんしりょう: 435.5
じっけんとくせい
- 色と性状: No data available
- ゆうかいてん: No data available
- ふってん: No data available
- フラッシュポイント: No data available
- じょうきあつ: No data available
Azido-PEG6-C2-Boc セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:貯蔵温度2-8°C
Azido-PEG6-C2-Boc 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N15710-1g |
Azido-PEG6-C2-Boc |
406213-76-1 | 1g |
¥3568.0 | 2021-09-04 | ||
XI AN KANG FU NUO Biotechnology Co., Ltd. | BPA-18-1g |
azido-PEG6-t-Butyl ester |
406213-76-1 | >98.00% | 1g |
¥1000.0 | 2023-09-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-20507-100mg |
Azido-PEG6-C2-Boc |
406213-76-1 | 98% | 100mg |
3135.0CNY | 2021-07-14 | |
eNovation Chemicals LLC | Y1055389-100mg |
N3-PEG6-tBu |
406213-76-1 | 97% | 100mg |
$150 | 2024-06-06 | |
eNovation Chemicals LLC | Y1055389-250mg |
N3-PEG6-tBu |
406213-76-1 | 97% | 250mg |
$155 | 2024-06-06 | |
MedChemExpress | HY-140779-50mg |
Azido-PEG6-C2-Boc |
406213-76-1 | 99.77% | 50mg |
¥350 | 2024-04-18 | |
Chemenu | CM339533-250mg |
Azido-PEG6-Boc |
406213-76-1 | 95%+ | 250mg |
$*** | 2023-05-30 | |
MedChemExpress | HY-140779-250mg |
Azido-PEG6-C2-Boc |
406213-76-1 | 99.77% | 250mg |
¥705 | 2024-04-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1185397-5g |
Azido-PEG6-C2-Boc |
406213-76-1 | 97% | 5g |
¥3833.00 | 2024-05-14 | |
MedChemExpress | HY-140779-100mg |
Azido-PEG6-C2-Boc |
406213-76-1 | 99.77% | 100mg |
¥450 | 2024-04-18 |
Azido-PEG6-C2-Boc 関連文献
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
-
9. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
Azido-PEG6-C2-Bocに関する追加情報
Professional Introduction to Azido-PEG6-C2-Boc (CAS No. 406213-76-1)
Azido-PEG6-C2-Boc is a sophisticated molecular construct that has garnered significant attention in the field of pharmaceutical chemistry and biotechnology. This compound, identified by its unique Chemical Abstracts Service (CAS) number 406213-76-1, represents a confluence of innovative chemical modifications and functional group integrations, making it a versatile tool for various applications in drug development and biomolecular research.
The core structure of Azido-PEG6-C2-Boc incorporates a polyethylene glycol (PEG) chain, specifically a hexyl PEG derivative, which is well-known for its ability to enhance the pharmacokinetic properties of therapeutic agents. The PEG moiety serves multiple purposes, including solubility improvement, reduced immunogenicity, and prolonged circulation time in biological systems. This characteristic is particularly valuable in the formulation of biotherapeutics where stability and bioavailability are critical factors.
Additionally, the compound features an azido functional group (-N₃) at one end of the PEG chain. The azido group is a highly reactive handle that enables a wide range of chemical transformations, such as click chemistry reactions with tetrazoles or cycloadditions with alkynes. These reactions are pivotal in the synthesis of complex molecules, including drug candidates and probes for biochemical studies. The presence of the azido group at the C2 position further enhances its utility by providing a specific site for selective modifications.
The Boc (tert-butoxycarbonyl) group at the other end of the molecule serves as a protecting group for amine functionalities. This protection is essential during synthetic processes to prevent unwanted side reactions and ensure high yield and purity of the final product. The Boc group can be easily removed under mild acidic conditions, allowing for subsequent functionalization when needed.
In recent years, Azido-PEG6-C2-Boc has been extensively utilized in the development of novel drug delivery systems. Researchers have leveraged its bifunctional nature to create targeted therapeutics that can selectively interact with specific biological targets while maintaining stability in circulation. For instance, studies have demonstrated its application in constructing monoclonal antibody-drug conjugates (ADCs), where PEGylation improves pharmacokinetics, while the azido group facilitates site-specific coupling of cytotoxic agents.
Moreover, the compound has found applications in advanced diagnostic tools and imaging agents. The PEG moiety enhances the solubility and biocompatibility of contrast agents used in magnetic resonance imaging (MRI) and positron emission tomography (PET). Concurrently, the azido group enables post-synthetic modifications that allow for precise labeling and tracking of biomolecules in vivo.
Recent advancements in click chemistry have further expanded the utility of Azido-PEG6-C2-Boc. Researchers have employed this compound as a precursor in generating multifunctional nanoparticles for drug delivery and tissue engineering. The ability to conjugate multiple therapeutic agents or imaging probes via click reactions has opened new avenues in personalized medicine and precision therapeutics.
The synthesis of Azido-PEG6-C2-Boc involves multi-step organic transformations that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including automated purification techniques and high-performance liquid chromatography (HPLC), are often employed to achieve these objectives. The growing demand for this compound underscores the need for scalable and efficient synthetic routes to meet industrial and academic needs.
As research continues to evolve, Azido-PEG6-C2-Boc is expected to play an increasingly pivotal role in pharmaceutical innovation. Its unique structural features make it an indispensable tool for chemists and biologists working on next-generation therapeutics. By integrating cutting-edge chemical modifications with biologically relevant functionalities, this compound exemplifies the intersection of chemistry and medicine, driving progress in drug discovery and development.
406213-76-1 (Azido-PEG6-C2-Boc) 関連製品
- 1271728-79-0(Azido-PEG2-C2-Boc)
- 581066-04-8(Azido-PEG4-Boc)
- 2877703-26-7(N-{[1-(5-ethylpyrimidin-2-yl)-4-fluoropiperidin-4-yl]methyl}oxolane-3-carboxamide)
- 1354088-13-3(6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine)
- 4553-59-7(2-phenyl-2-(phenylamino)acetonitrile)
- 2171602-64-3(1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhexanoylpiperidine-3-carboxylic acid)
- 2137571-87-8(1-Fluoro-3-mercapto-2-propanol)
- 2228900-49-8(4-Chloro-2-(3-chloroprop-1-en-2-yl)-6-methoxyphenol)
- 850910-65-5(4-benzyl(ethyl)sulfamoyl-N-(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide)
- 1486638-09-8(5-(benzyloxy)-3-methyl-1-propyl-1H-pyrazol-4-amine)
